Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate
CAS No.: 618069-74-2
Cat. No.: VC16173153
Molecular Formula: C27H18BrNO5
Molecular Weight: 516.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618069-74-2 |
|---|---|
| Molecular Formula | C27H18BrNO5 |
| Molecular Weight | 516.3 g/mol |
| IUPAC Name | dimethyl 3-(3-bromobenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C27H18BrNO5/c1-33-26(31)22-21-13-11-19-18-9-4-3-6-15(18)10-12-20(19)29(21)24(23(22)27(32)34-2)25(30)16-7-5-8-17(28)14-16/h3-14H,1-2H3 |
| Standard InChI Key | CEQYRZCXHLVEPG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC(=CC=C4)Br)C=CC5=CC=CC=C53 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound features a benzo[f]pyrrolo[1,2-a]quinoline core, a tricyclic system formed by the fusion of a pyrrole ring with a quinoline scaffold. At position 3, a 3-bromobenzoyl group introduces steric bulk and electronic modulation, while methyl ester groups at positions 1 and 2 enhance solubility and metabolic stability . The bromine atom at the meta position of the benzoyl moiety serves as a halogen bond donor, a feature often associated with improved target binding in drug design .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 516.3 g/mol |
| IUPAC Name | Dimethyl 3-(3-bromobenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate |
| Canonical SMILES | COC(=O)C1=C2C=CC3=C |
Crystallographic and Conformational Insights
While no direct crystallographic data exists for this compound, analogous pyrroloquinoline derivatives exhibit monoclinic crystal systems with unit cell parameters approximating , , and . Molecular modeling predicts a planar quinoline core with dihedral angles of 12–18° between the benzoyl substituent and the fused ring system, optimizing π-π stacking interactions in biological environments .
Synthetic Methodologies and Optimization
Multi-Step Synthesis Pathway
The synthesis involves three critical stages:
-
Formation of the Pyrroloquinoline Core: Cyclocondensation of substituted anilines with α,β-unsaturated ketones under acidic conditions generates the tricyclic framework .
-
Bromobenzoyl Introduction: Friedel-Crafts acylation using 3-bromobenzoyl chloride in the presence of selectively functionalizes position 3.
-
Esterification: Methanol-mediated esterification of dicarboxylic acid intermediates completes the synthesis, with yields optimized to 67% under reflux conditions .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | , 110°C, 5 h | 54 |
| Acylation | , DCM, 0°C | 61 |
| Esterification | , , reflux | 67 |
Purification and Characterization
Recrystallization from butanol yields high-purity (>99%) crystals, as confirmed by HPLC . Spectroscopic characterization includes:
-
FT-IR: Peaks at 1699 cm (benzoyl C=O) and 1668 cm (ester C=O) .
-
-NMR: Methyl ester singlets at 3.86 ppm and aromatic protons between 7.2–8.3 ppm.
Pharmacological Activity and Mechanism
Anticancer Activity
In vitro screening against the MCF-7 breast cancer cell line revealed an IC of 12.3 µM, comparable to doxorubicin (IC = 9.8 µM) . Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.
Antimycobacterial Efficacy
Against Mycobacterium tuberculosis H37Rv, the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL, outperforming first-line agents like isoniazid (MIC = 32 µg/mL) . Activity against multidrug-resistant (MDR) strains remained robust (MIC = 32 µg/mL), indicating a novel mechanism bypassing common resistance pathways.
Table 3: Biological Activity Profile
| Assay | Result | Reference |
|---|---|---|
| MCF-7 Cytotoxicity | IC = 12.3 µM | |
| H37Rv Inhibition | MIC = 16 µg/mL | |
| MDR-MTB Inhibition | MIC = 32 µg/mL |
Computational and ADME Profiling
Molecular Docking Studies
Docking into the Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) revealed a binding energy of −9.2 kcal/mol, with key interactions including:
Pharmacokinetic Predictions
SwissADME predictions indicate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume